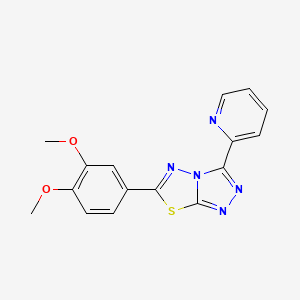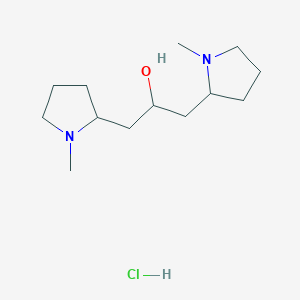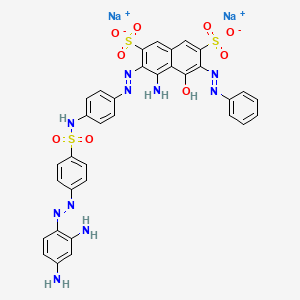
Menaquinone 6-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Menaquinone 6-d7 is a deuterated form of menaquinone, which is a type of vitamin K2. Vitamin K2 is essential for various biological processes, including blood clotting, bone health, and cardiovascular health. This compound is specifically used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of menaquinone 6-d7 involves the incorporation of deuterium atoms into the menaquinone structure. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions within the molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of advanced chemical reactors and purification techniques to ensure high yield and purity of the final product. The use of deuterated solvents and reagents is crucial in maintaining the deuterium labeling throughout the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Menaquinone 6-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form menaquinone epoxides.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Menaquinone epoxides.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted menaquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Menaquinone 6-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways and understand the metabolism of vitamin K2 in the body.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of vitamin K2.
Biological Research: Used in studies related to bone health, cardiovascular health, and blood clotting.
Industrial Applications: Employed in the development of new pharmaceuticals and nutraceuticals.
Wirkmechanismus
Menaquinone 6-d7 exerts its effects through its role as a cofactor in the carboxylation of specific proteins. These proteins are involved in various biological processes, including blood clotting and bone mineralization. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Menaquinone-4: Another form of vitamin K2 with a shorter isoprenoid side chain.
Menaquinone-7: A form of vitamin K2 with a longer isoprenoid side chain.
Uniqueness
Menaquinone 6-d7 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This makes it particularly valuable in metabolic and pharmacokinetic studies, where understanding the detailed behavior of the compound is crucial.
Eigenschaften
CAS-Nummer |
1233937-29-5 |
|---|---|
Molekularformel |
C₄₁H₄₉D₇O₂ |
Molekulargewicht |
587.93 |
Synonyme |
(all-E)-2-(3,7,11,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-3-methyl-1,4-naphthalenedione-d7; Farnoquinone-d7; MK6-d7; Vitamin K2-d7; Vitamin K2(30)-d7; Vitamin MK6-d7; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)

